Piperazine, 1-heptanoyl-4-methyl-
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Overview
Description
Piperazine, 1-heptanoyl-4-methyl-, is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound has a heptanoyl group and a methyl group attached to the piperazine ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-heptanoyl-4-methyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method is the Ugi reaction, which is a multi-component reaction that forms piperazine rings. Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. These processes yield piperazine as a co-product, which can then be further modified to obtain specific derivatives like Piperazine, 1-heptanoyl-4-methyl- .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-heptanoyl-4-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptanoyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
Piperazine, 1-heptanoyl-4-methyl-, has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their potential use as pharmaceuticals, particularly in the treatment of parasitic infections.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-heptanoyl-4-methyl-, involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasites . Additionally, the compound may interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-heptanoyl-4-methyl-, include:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-benzylpiperazine (BZP): Used as a recreational drug.
1-(2,3-dichlorophenyl)piperazine (DCPP): Studied for its potential pharmacological effects.
Uniqueness
Piperazine, 1-heptanoyl-4-methyl-, is unique due to its specific heptanoyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
57150-47-7 |
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Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)heptan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-10-8-13(2)9-11-14/h3-11H2,1-2H3 |
InChI Key |
LIJPNRGJBFZFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N1CCN(CC1)C |
Origin of Product |
United States |
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